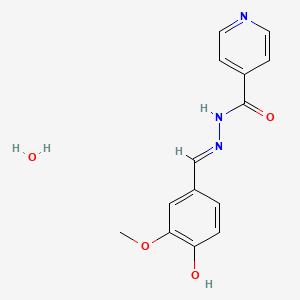
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide, also known as EIHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIHA is a hydrazone derivative of 2-(4-iodophenoxy) acetic acid, and its synthesis method involves the condensation of 2-(4-iodophenoxy) acetic acid hydrazide with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.
Mécanisme D'action
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. This compound binds to the DNA-topoisomerase IIα complex, leading to the formation of a ternary complex that inhibits the activity of topoisomerase IIα. This results in the accumulation of DNA double-strand breaks and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to its ability to inhibit the activity of topoisomerase IIα, this compound has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models, which highlights its potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance in cancer cells. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of this compound for its clinical application.
Orientations Futures
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has shown promising results in preclinical studies, and several future directions can be explored to enhance its therapeutic potential. One direction is to investigate the combination therapy of this compound with other chemotherapeutic agents to improve its efficacy and overcome drug resistance in cancer cells. Another direction is to optimize the formulation and delivery of this compound to enhance its bioavailability and pharmacokinetics. Moreover, the molecular mechanism of this compound's antitumor activity needs to be further elucidated to identify potential targets for cancer therapy.
Applications De Recherche Scientifique
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and cell proliferation.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O4/c1-2-24-15-8-11(7-14(19)17(15)23)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9,23H,2,10H2,1H3,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASYWAEZMOCDE-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)

![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)
![2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3724648.png)


![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
